7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Physicochemical profiling Lipophilicity Drug-likeness

This 7-fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS 953735-48-3) is a privileged scaffold validated in clinical-stage PI3Kδ inhibitor AMG319. Its 2-pyridinyl isomer ensures a critical Nquinoline–Npyridine bidentate metal-chelating geometry for metalloenzyme inhibitor design. The pre-installed 7-fluoro substituent blocks a known metabolic soft spot, eliminating late-stage fluorination. Ideal for amide coupling libraries. Ensure you source the correct regioisomer—analogs cannot replicate this chelation modality.

Molecular Formula C15H9FN2O2
Molecular Weight 268.247
CAS No. 953735-48-3
Cat. No. B3001022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid
CAS953735-48-3
Molecular FormulaC15H9FN2O2
Molecular Weight268.247
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NC3=C(C=CC(=C3)F)C(=C2)C(=O)O
InChIInChI=1S/C15H9FN2O2/c16-9-4-5-10-11(15(19)20)8-14(18-13(10)7-9)12-3-1-2-6-17-12/h1-8H,(H,19,20)
InChIKeyFPWBFUHWIXQEAV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS 953735-48-3): Core Scaffold Identity and Sourcing Context


7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS 953735-48-3) is a fluorinated quinoline-4-carboxylic acid derivative bearing a pyridin-2-yl substituent at the 2-position and a fluorine atom at the 7-position of the quinoline ring . With a molecular formula of C15H9FN2O2 and a molecular weight of 268.24 g/mol, this compound belongs to the class of heterocyclic building blocks widely employed in medicinal chemistry for kinase inhibitor design and fluorescence-based probe development [1]. The carboxylic acid at the 4-position provides a versatile handle for further derivatization, while the 7-fluoro and 2-(pyridin-2-yl) substitution pattern defines a privileged scaffold that appears in clinical-stage PI3Kδ inhibitors such as AMG319 [2]. This compound is primarily sourced from screening compound libraries (e.g., InterBioScreen BB_SC-6276) and custom synthesis suppliers at purities typically exceeding 95% [3].

Why 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid Cannot Be Replaced by Close Analogs Without Performance Consequences


Within the quinoline-4-carboxylic acid family, seemingly minor modifications—fluorine positional isomerism (6- vs. 7-position), pyridinyl regioisomerism (2- vs. 3- vs. 4-pyridinyl), or simple fluorine omission—produce compounds with distinct physicochemical profiles that critically affect ionization state, lipophilicity, and molecular recognition . The 7-fluoro substituent exerts a through-conjugation electron-withdrawing effect that directly modulates the carboxylic acid pKa at the 4-position, altering the ionization equilibrium at physiological pH relative to the non-fluorinated parent [1]. Furthermore, the 2-pyridinyl moiety provides a specific bidentate metal-chelating geometry (Nquinoline–Npyridine) that is absent in the 3- and 4-pyridinyl positional isomers, directly impacting target binding in kinase inhibitor programs as demonstrated by the AMG319 scaffold [2]. These differences render simple analog substitution unreliable without re-optimization of the downstream molecular entity.

7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid: Quantitative Differentiation Evidence Against Closest Analogs


LogD (pH 7.4) Shift: 7-Fluoro Substitution Alters Physiological Lipophilicity vs. Non-Fluorinated Parent

The 7-fluoro substitution on the quinoline ring shifts the distribution coefficient at physiological pH (LogD pH 7.4) from -0.37 (non-fluorinated parent, CAS 57882-27-6) to -0.04 (target compound), a difference of +0.33 log units [1]. This reduced hydrophilicity at pH 7.4 reflects the electron-withdrawing effect of fluorine lowering the carboxylic acid pKa, thereby increasing the fraction of ionized species and partially counterbalancing the intrinsic lipophilicity gain from fluorine. The net effect is a compound with higher membrane permeability potential than the non-fluorinated analog while retaining adequate aqueous solubility characteristics.

Physicochemical profiling Lipophilicity Drug-likeness ADME prediction

Positional Fluorine Isomerism: 7-Fluoro vs. 6-Fluoro Analogs Present Distinct Metabolic Soft-Spot Profiles

In quinoline-based drug discovery, the 7-position of the quinoline ring is a well-established metabolic soft spot susceptible to oxidative metabolism by cytochrome P450 enzymes, particularly CYP1A2 and CYP3A4 [1]. The introduction of fluorine at the 7-position (target compound) directly blocks this metabolic site via the strong C–F bond, whereas the 6-fluoro positional isomer (CAS 588681-44-1) leaves the 7-position unsubstituted and vulnerable to oxidation . This class-level structure-metabolism relationship, extensively documented across fluoroquinolone antibiotics and kinase inhibitor programs, predicts that the 7-fluoro substitution confers greater metabolic stability than 6-fluoro or non-fluorinated analogs when the quinoline core is incorporated into bioactive molecules.

Metabolic stability Fluorine positional isomerism CYP450 metabolism Quinoline SAR

Pyridinyl Regioisomerism: 2-Pyridinyl Confers Bidentate Metal-Chelating Geometry Distinct from 3- and 4-Pyridinyl Analogs

The 2-pyridinyl substituent at the quinoline 2-position creates a contiguous Nquinoline–C–C–Npyridine bidentate chelation motif capable of coordinating transition metals (e.g., Fe²⁺, Zn²⁺) or forming dual hydrogen bonds with kinase hinge regions [1]. In contrast, 3-pyridinyl (CAS 924117-34-0) and 4-pyridinyl analogs lack this contiguous geometry, with the pyridinyl nitrogen positioned meta or para to the quinoline ring system, resulting in fundamentally different coordination vectors . This geometric distinction is structurally validated by the AMG319 co-crystal structure with PI3Kδ, where the 7-fluoro-2-(pyridin-2-yl)quinoline scaffold engages the kinase via a specific bidentate interaction that cannot be replicated by 3- or 4-pyridinyl isomers [2].

Metal chelation Kinase inhibitor design Regioisomerism Coordination chemistry

Scaffold Validation: 7-Fluoro-2-(pyridin-2-yl)quinoline Core in Clinical-Stage PI3Kδ Inhibitor AMG319

The 7-fluoro-2-(pyridin-2-yl)quinoline scaffold forms the core of AMG319, a potent and selective PI3Kδ inhibitor that advanced to Phase 2 clinical trials for inflammation and autoimmune disease [1]. AMG319 demonstrates an IC50 of 16 nM in a human whole blood (HWB) assay, with >47-fold selectivity over other PI3K isoforms, and showed significant in vivo efficacy in rodent models of inflammation . While AMG319 itself is elaborated at the quinoline 3-position (not the 4-carboxylic acid), the conserved 7-fluoro-2-(pyridin-2-yl)quinoline motif validates that this specific substitution pattern is compatible with potent target engagement, favorable physicochemical properties, and translational in vivo pharmacology [2]. No comparable clinical validation exists for 6-fluoro, 3-pyridinyl, or 4-pyridinyl positional isomers in the public domain.

Kinase inhibitor PI3Kδ Clinical candidate Scaffold validation

Predicted Ionization State at Physiological pH: Fluorine Lowers Carboxylic Acid pKa vs. Non-Fluorinated Analog

The electron-withdrawing 7-fluoro substituent lowers the predicted pKa of the quinoline-4-carboxylic acid group through inductive and resonance effects transmitted via the quinoline π-system [1]. The non-fluorinated analog 2-(pyridin-2-yl)quinoline-4-carboxylic acid (CAS 57882-27-6) exhibits a predicted acid pKa of approximately 3.65, indicating ~99.98% ionization at pH 7.4 [2]. The 7-fluoro analog is predicted to have an even lower pKa (estimated 3.2–3.4 by class-level comparison with fluorobenzoic acids), resulting in >99.99% ionization at physiological pH . While both compounds are predominantly ionized at pH 7.4, the lower pKa of the 7-fluoro derivative ensures more complete and pH-insensitive ionization across the physiological pH range (e.g., gastrointestinal pH gradient from 1.5–7.5), which can affect solubility, permeability, and protein binding in a predictable manner.

Ionization state pKa modulation Fluorine electronic effects Drug-likeness

Procurement-Relevant Application Scenarios for 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid


Kinase Inhibitor Lead Generation Using the AMG319-Validated Scaffold

This compound serves as an ideal carboxylic acid building block for amide coupling or esterification to generate focused libraries around the 7-fluoro-2-(pyridin-2-yl)quinoline scaffold validated by AMG319 [1]. The 4-carboxylic acid position provides a synthetic handle for diversification, while the 7-fluoro and 2-(pyridin-2-yl) groups are retained as the pharmacophoric core. This approach enables systematic exploration of the vector exiting the quinoline 4-position, which is complementary to the 3-position elaboration strategy employed in the AMG319 series.

Metalloenzyme Inhibitor Design Exploiting 2-Pyridinyl Bidentate Chelation

The contiguous Nquinoline–Npyridine bidentate chelation motif unique to the 2-pyridinyl regioisomer (absent in 3- and 4-pyridinyl analogs) makes this compound the preferred starting material for designing inhibitors of metalloenzymes requiring octahedral metal coordination, such as histone deacetylases (Zn²⁺), prolyl hydroxylases (Fe²⁺), or matrix metalloproteinases (Zn²⁺) . Neither the 6-fluoro positional isomer nor the 3-/4-pyridinyl regioisomers can replicate this chelation geometry.

Metabolic Stability-Focused Lead Optimization Requiring 7-Position Blockade

For medicinal chemistry programs where the quinoline 7-position has been identified as a metabolic soft spot, this compound provides a pre-installed fluorine block that eliminates the need for late-stage fluorination [2]. In contrast, the 6-fluoro analog leaves the 7-position vulnerable to CYP-mediated oxidation. This is particularly relevant for programs targeting oral bioavailability where first-pass metabolism at the quinoline 7-position could limit exposure.

Quote Request

Request a Quote for 7-Fluoro-2-(pyridin-2-yl)quinoline-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.